molecular formula C24H30O3 B1394213 4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid CAS No. 852524-20-0

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

Cat. No. B1394213
M. Wt: 366.5 g/mol
InChI Key: QSJOZWPYZHBYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid” is a chemical compound with the molecular formula C24H30O3 . It has a molecular weight of 366.5 g/mol . The IUPAC name for this compound is 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid .


Synthesis Analysis

The synthesis of this compound and its analogues has been described in several studies . These studies have evaluated these compounds for their retinoid X receptor (RXR) selective agonism .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to a hydroxy-substituted pentamethyltetrahydronaphthalene group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The compound has been used as a starting material in the synthesis of novel analogues . These analogues have been evaluated for their ability to selectively agonize the retinoid X receptor (RXR) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.5 g/mol and a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

RXR-Selective Agonism and Cancer Treatment

  • Sulfonic acid analogues of this compound, including bexarotene, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds, especially bexarotene, have been approved by the FDA for treating cutaneous T-cell lymphoma (CTCL). However, they can provoke side effects by impacting RXR-dependent receptor pathways. The analogues displayed potential in binding RXR and showed effectiveness in inhibiting proliferation in CTCL cells, suggesting similar or enhanced therapeutic potential with more selective RXR activation and minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).

PET Imaging for RXR

  • A new fluorine-18-labeled analogue of bexarotene was synthesized for PET (Positron Emission Tomography) imaging of the retinoid X receptor. This development is significant in the context of imaging studies and tracking RXR in living organisms (Wang et al., 2014).

Potential Treatment for CNS Diseases

  • An RXR partial agonist, closely related to the studied compound, was synthesized and labeled for PET imaging. This was done to explore the treatment potential for central nervous system (CNS) diseases such as Alzheimer's and Parkinson's, based on the therapeutic effects of bexarotene in rodent models. The study found that the compound is distributed to the brain, making it a candidate for CNS disease treatment (Shibahara et al., 2017).

Future Directions

The studies suggest that further improvements in the biological potency and selectivity of related compounds can be achieved through rational drug design . This could lead to the development of more effective treatments for conditions like cutaneous T-cell lymphoma (CTCL) .

properties

IUPAC Name

4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-15-13-19-20(23(4,5)12-11-22(19,2)3)14-18(15)24(6,27)17-9-7-16(8-10-17)21(25)26/h7-10,13-14,27H,11-12H2,1-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJOZWPYZHBYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(C)(C3=CC=C(C=C3)C(=O)O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676778
Record name 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

CAS RN

852524-20-0
Record name 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.